rac-Rotigotine-d3 Methyl Ether Amide
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Overview
Description
Scientific Research Applications
rac-Rotigotine-d3 Methyl Ether Amide is used in a wide range of scientific research applications. In chemistry, it is used for analytical method development and validation . In biology and medicine, it is used in the study of dopaminergic agonists for the treatment of Parkinson’s disease and restless leg syndrome . It is also used in the commercial production of Rotigotine .
Mechanism of Action
Target of Action
The primary target of “rac-Rotigotine-d3 Methyl Ether Amide” is the dopamine receptors in the body . It has specificity for D3-, D2-, and D1-dopamine receptors . These receptors play a crucial role in transmitting signals in the brain and other areas of the body that use dopamine as a neurotransmitter .
Mode of Action
“this compound” is a dopamine agonist . It works by mimicking the effect of dopamine , a neurotransmitter that transmits signals in the brain and other vital areas of the body . It stimulates postsynaptic dopamine D2-type auto receptors within the substantia nigra in the brain, leading to improved dopaminergic transmission in the motor areas of the basal ganglia, notably the caudate nucleus/putamen regions .
Biochemical Pathways
It is believed to influence thedopaminergic transmission pathways in the brain, particularly in the motor areas of the basal ganglia . This can lead to downstream effects such as improved motor function, which is particularly beneficial in conditions like Parkinson’s disease .
Pharmacokinetics
It is known that the compound is extensively metabolized via conjugation and n-dealkylation, involving multiple cyp isoenzymes, sulfotransferases, and two udp-glucuronosyltransferases . The compound is excreted primarily in the urine as inactive conjugates and metabolites .
Result of Action
The activation of dopamine receptors by “this compound” leads to improved dopaminergic transmission . This can result in alleviation of symptoms in conditions like Parkinson’s disease and Restless Leg Syndrome, where there is a deficiency of dopamine .
Preparation Methods
The preparation of rac-Rotigotine-d3 Methyl Ether Amide involves several synthetic routes and reaction conditions. One common method for synthesizing amides is the amide condensation reaction, which uses condensing agents such as DCC, EDCl, DIC, and other carbodiimide condensing agents. Another method involves the reaction of acid halides (acyl chlorides, acyl bromides, and acyl fluorides) with ammonia or amines. Industrial production methods often involve high-performance liquid chromatography (HPLC) for evaluating enantiomeric purity and related impurities .
Chemical Reactions Analysis
rac-Rotigotine-d3 Methyl Ether Amide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophilic substitution reagents. The major products formed from these reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
rac-Rotigotine-d3 Methyl Ether Amide is unique in its stable isotope labeling, which makes it particularly useful for analytical method development and validation . Similar compounds include Rotigotine, which is a non-ergoline dopamine agonist used for the treatment of Parkinson’s disease and restless leg syndrome . Other similar compounds include various dopaminergic agonists that target the D1, D2, and D3 receptors .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-Rotigotine-d3 Methyl Ether Amide involves the reaction of rotigotine with deuterated methanol in the presence of a deuterated acid catalyst to form rac-Rotigotine-d3 Methyl Ether. This intermediate is then reacted with ammonia in the presence of a deuterated acid catalyst to form rac-Rotigotine-d3 Methyl Ether Amide.", "Starting Materials": [ "Rotigotine", "Deuterated Methanol", "Deuterated Acid Catalyst", "Ammonia" ], "Reaction": [ { "Step 1": "Rotigotine is reacted with deuterated methanol in the presence of a deuterated acid catalyst at a temperature of around 50-70°C to form rac-Rotigotine-d3 Methyl Ether. The reaction is allowed to proceed for several hours until completion." }, { "Step 2": "The intermediate rac-Rotigotine-d3 Methyl Ether is then reacted with ammonia in the presence of a deuterated acid catalyst at a temperature of around 50-70°C to form rac-Rotigotine-d3 Methyl Ether Amide. The reaction is allowed to proceed for several hours until completion." } ] } | |
CAS No. |
1246814-64-1 |
Molecular Formula |
C20H25NO2S |
Molecular Weight |
346.503 |
IUPAC Name |
3,3,3-trideuterio-N-(5-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-N-(2-thiophen-2-ylethyl)propanamide |
InChI |
InChI=1S/C20H25NO2S/c1-3-20(22)21(12-11-17-7-5-13-24-17)16-9-10-18-15(14-16)6-4-8-19(18)23-2/h4-8,13,16H,3,9-12,14H2,1-2H3/i1D3 |
InChI Key |
ZFRSCAOJQBFSLV-FIBGUPNXSA-N |
SMILES |
CCC(=O)N(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3OC |
Synonyms |
N-(1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl)-N-[2-(2-thienyl)ethyl]propanamide-d3; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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